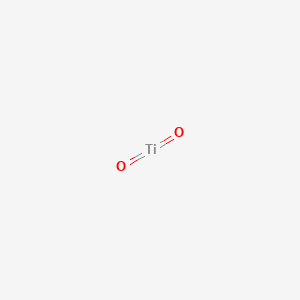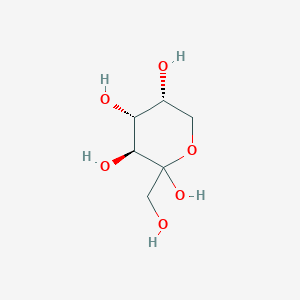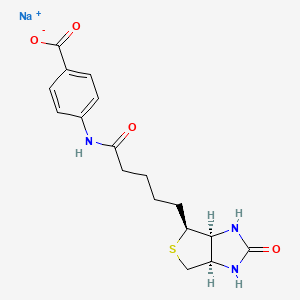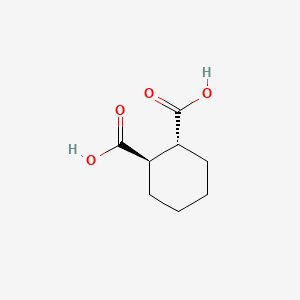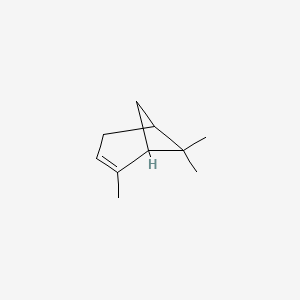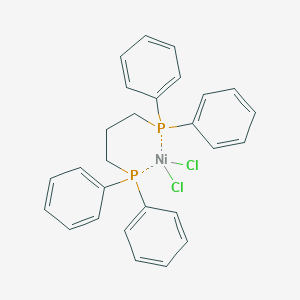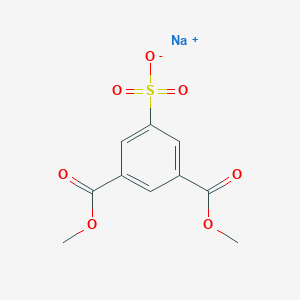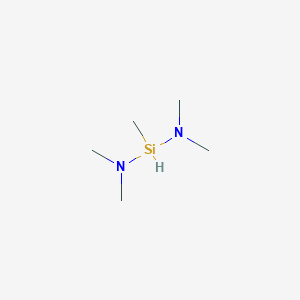
Bis(dimethylamino)-methylsilane
Vue d'ensemble
Description
Bis(dimethylamino)-methylsilane is a useful research compound. Its molecular formula is C5H16N2Si and its molecular weight is 132.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(dimethylamino)-methylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dimethylamino)-methylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Textures in Liquid Crystals
Bis(dimethylamino)-methylsilane derivatives have been studied in the context of liquid crystals. In particular, methylene-linked liquid crystal dimers exhibit unique transitional properties, including the formation of a twist-bend nematic phase due to a negative bend elastic constant resulting from their bent geometry. This has implications for the development of new materials with specific optical properties (Henderson & Imrie, 2011).
Therapeutic Applications in Medicine
While not directly linked to Bis(dimethylamino)-methylsilane, studies have focused on the use of similar compounds, like bismuth complexes, in medicine. These complexes have shown promise in areas such as cancer chemo- and radiotherapy, suggesting a potential route for research into related compounds (Kowalik, Masternak & Barszcz, 2019).
Environmental Implications and Safety
Research has also delved into the environmental impact and safety of compounds structurally similar to Bis(dimethylamino)-methylsilane. For instance, studies on siloxanes, a group that shares some structural similarities, have highlighted concerns regarding their environmental persistence and potential for bioaccumulation. This body of work may provide a framework for understanding the environmental behaviors of related compounds (Xiang, Liu, Xu & Cai, 2021).
Propriétés
IUPAC Name |
N-[dimethylamino(methyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYLGQXERITIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[SiH](C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)-methylsilane | |
CAS RN |
22705-33-5 | |
| Record name | N,N,N′,N′,1-Pentamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22705-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




